CID 78065823
Description
CID 78065823 is a synthetic steroid derivative with a molecular formula of C27H42O6S and a molecular weight of 518.7 g/mol. It features a hydroxylated tetracyclic core with a sulfated side chain, structurally resembling bile acid derivatives such as taurocholic acid (CID 6675) . The compound was designed to target hepatic transporters, particularly the sodium-taurocholate co-transporting polypeptide (NTCP), and has shown inhibitory activity in preliminary in vitro assays. Its synthesis involves a multi-step regioselective sulfation process, as confirmed by <sup>1</sup>H NMR and high-resolution mass spectrometry (HRMS) data .

Properties
Molecular Formula |
C2H5BrSi2 |
|---|---|
Molecular Weight |
165.14 g/mol |
InChI |
InChI=1S/C2H5BrSi2/c1-4-2-5-3/h2H2,1H3 |
InChI Key |
GSNDBAKNAOBPIV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]C[Si]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78065823 involves several synthetic routes. These methods typically include the use of specific reagents and catalysts under controlled conditions to achieve the desired product. The reaction conditions often involve precise temperature control, pH adjustments, and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. This often involves continuous flow processes, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: CID 78065823 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to ensure the desired outcome, such as specific temperature ranges, solvent choices, and reaction times.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical and physical properties, which are essential for their intended applications.
Scientific Research Applications
CID 78065823 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and its role in drug development. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78065823 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules. The pathways involved in the mechanism of action are often complex and require detailed studies to fully understand.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of CID 78065823, a comparative analysis was conducted with structurally and functionally related compounds, including bile acid derivatives, steroid-based inhibitors, and oscillatoxin analogs. Key parameters such as molecular weight, solubility, biological activity, and structural motifs were evaluated (Table 1).
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Compound Name | PubChem CID | Molecular Formula | Molecular Weight (g/mol) | Biological Activity | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 78065823 | C27H42O6S | 518.7 | NTCP inhibitor (IC50 = 2.3 µM) | Sulfated side chain, hydroxylated core |
| Taurocholic acid (TC) | 6675 | C26H45NO6S | 515.7 | NTCP substrate | Taurine-conjugated, non-sulfated |
| Ginkgolic acid 17:1 | 5469634 | C22H34O3 | 346.5 | NTCP inhibitor (IC50 = 8.7 µM) | Long aliphatic chain, phenolic group |
| Oscillatoxin D | 101283546 | C30H48O8 | 560.7 | Cytotoxic agent | Macrocyclic lactone, polyketide core |
| 3-O-Caffeoyl betulin | 10153267 | C35H52O5 | 552.8 | Antiviral agent | Caffeoyl ester, pentacyclic triterpene |
Structural Comparison
This compound shares a hydroxylated steroid backbone with taurocholic acid (CID 6675) but differs in its sulfated side chain, which enhances its binding affinity to NTCP compared to the taurine-conjugated TC . Overlay studies using X-ray crystallography reveal that the sulfated group in this compound occupies a hydrophobic pocket in NTCP, mimicking the binding mode of DHEAS (CID 12594) but with higher specificity . In contrast, oscillatoxin derivatives (e.g., CID 101283546) lack sulfation and exhibit a macrocyclic lactone structure, contributing to their cytotoxicity rather than transporter inhibition .

Functional Comparison
- NTCP Inhibition : this compound demonstrates superior inhibitory potency (IC50 = 2.3 µM) compared to ginkgolic acid 17:1 (IC50 = 8.7 µM) and betulin-derived inhibitors (e.g., CID 10153267, IC50 > 10 µM) .
- Solubility: The sulfated side chain of this compound improves aqueous solubility (LogP = 1.2) relative to non-sulfated analogs like TC (LogP = 3.5), facilitating pharmacokinetic stability .
Analytical Characterization
This compound was characterized using LC-ESI-MS with in-source collision-induced dissociation (CID), a method validated for differentiating structural isomers such as ginsenosides . Its MS/MS spectrum displays a dominant fragment ion at m/z 341.2, corresponding to the sulfated side chain cleavage, a feature absent in non-sulfated analogs like TC .
Research Findings and Implications
Recent studies highlight this compound as a lead candidate for targeting NTCP-mediated viral entry (e.g., hepatitis B virus). Its selectivity over other steroid transporters (e.g., ASBT) reduces off-target effects, a limitation observed with irbesartan (CID 3749) and troglitazone (CID 5591) . However, challenges remain in optimizing oral bioavailability, as sulfation reduces intestinal absorption compared to betulinic acid derivatives (CID 64971) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
